molecular formula C20H18F2N4OS B2486013 (7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone CAS No. 1705331-97-0

(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone

Cat. No. B2486013
CAS RN: 1705331-97-0
M. Wt: 400.45
InChI Key: VHRZTPUBTYSJJU-UHFFFAOYSA-N
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Description

The compound belongs to a class of compounds that combine functionalities of thiazepan, triazol, and difluorophenyl groups. These functionalities suggest a compound that could be of interest in materials science, pharmaceutical research, or as a potential intermediate in organic synthesis. The compound's structure implies it may have unique physical and chemical properties worth exploring.

Synthesis Analysis

Synthesis of such complex molecules often involves multi-step reactions, including the formation of the thiazepan ring, introduction of the difluorophenyl group, and coupling with the phenyl triazol methanone moiety. Analogous compounds, such as various triazolyl methanones and thiazol derivatives, have been synthesized through methods like condensation reactions, the use of catalysts under solvent-free conditions, and employing specific reagents for functional group introductions (Cao et al., 2010), (Shahana & Yardily, 2020).

Molecular Structure Analysis

The molecular structure of compounds with similar frameworks has been determined using techniques like X-ray crystallography, NMR spectroscopy, and computational methods. These studies reveal insights into the conformation, stereochemistry, and electronic structure of the molecule. For instance, the crystal structure and spectral data can offer valuable information on the arrangement of atoms and the presence of specific functional groups (Gein et al., 2020).

Chemical Reactions and Properties

Compounds containing triazol and thiazepan units are known to participate in various chemical reactions, including cycloadditions, substitutions, and transformations under specific conditions. These reactions can alter the compound's functional groups, leading to derivatives with different chemical properties. Research on similar compounds has explored their reactivity, providing a foundation for understanding potential reactions (Jilloju et al., 2021).

Physical Properties Analysis

The physical properties, such as melting point, solubility, and stability, can be inferred from related compounds. These properties are crucial for handling the compound and determining its applicability in different fields. Studies on analogous molecules offer insights into the factors influencing these properties, like molecular structure and intermolecular forces (Erlandsson et al., 2008).

Chemical Properties Analysis

The chemical properties, including reactivity, acidity/basicity, and the potential for forming derivatives, are critical for understanding the compound's behavior in reactions. Research on structurally related compounds helps elucidate these properties, guiding the synthesis of new derivatives and their application in various domains (Chaudhari, 2012).

Scientific Research Applications

Synthesis and Characterization

Research focuses on the synthesis and characterization of compounds containing thiazole and triazole rings, which are key structural components in many biologically active compounds. For example, studies on the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives demonstrate the versatility of these scaffolds in producing compounds with potential bioactivity (Reddy et al., 2012).

Biological Evaluation

Compounds with difluorophenyl and thiazole structures have been evaluated for their biological activities, including antimicrobial and anticancer properties. For instance, a study on Re(i) di- and tricarbonyl complexes with tertiary phosphine ligands showed cytotoxicity against cervical cancer HeLa cell lines, highlighting the potential of such compounds in cancer research (Gantsho et al., 2019).

Antimicrobial Activity

The synthesis of novel bis[1, 2, 4]triazolo[3, 4-b][1, 3, 4]thiadiazine derivatives has been explored for antimicrobial evaluation, indicating that such compounds can be highly active against a range of bacterial and fungal strains (Reddy et al., 2011).

Material Science Applications

Research into the preparation and properties of polymers containing difluoro aromatic ketones suggests applications in materials science, particularly in developing membranes with improved conductivity and stability (Shi et al., 2017).

properties

IUPAC Name

[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-(2-phenyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N4OS/c21-14-6-7-17(22)16(12-14)19-8-9-25(10-11-28-19)20(27)18-13-23-26(24-18)15-4-2-1-3-5-15/h1-7,12-13,19H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRZTPUBTYSJJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)C3=NN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone

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